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Compound of Interest

Compound Name:
5-bromo-N,N-dimethylpyridin-2-

amine

Cat. No.: B1275586 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-bromo-N,N-
dimethylpyridin-2-amine

Introduction
5-bromo-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative of significant

interest in synthetic chemistry. As a versatile building block, its utility in the development of

pharmaceuticals and functional materials necessitates a robust and unambiguous structural

characterization. This guide provides a comprehensive overview of the core spectroscopic

techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

—as they apply to this molecule.

This document is structured to serve as a practical reference for researchers and drug

development professionals. It moves beyond a simple recitation of data, offering insights into

the causal relationships between molecular structure and spectral output. We will explore

detailed methodologies for data acquisition and provide a thorough interpretation of the

expected spectral data, grounded in fundamental principles and supported by data from

analogous structures.

Molecular Profile:

IUPAC Name: 5-bromo-N,N-dimethylpyridin-2-amine[1]
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CAS Number: 26163-07-5[1]

Molecular Formula: C₇H₉BrN₂[1]

Molecular Weight: 201.06 g/mol [1]

Physical Form: Solid[2]

Melting Point: 41-44°C[2]

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 5-bromo-N,N-dimethylpyridin-2-amine, both ¹H and ¹³C NMR

provide definitive structural information.

¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum reveals the electronic environment of each unique proton in the

molecule. The electron-donating N,N-dimethylamino group and the electron-withdrawing

bromine atom create a distinct pattern of chemical shifts and coupling constants for the three

aromatic protons on the pyridine ring.

Predicted ¹H NMR Data (400 MHz, CDCl₃):
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment
Rationale &
Causality

~ 8.15 Doublet (d) J ≈ 2.5 Hz H-6

Deshielded due

to its position

adjacent to the

electronegative

ring nitrogen and

ortho to the

bromine atom.

The small

coupling

constant is

characteristic of

a four-bond

coupling to H-4,

which is not

observed, and a

three-bond

coupling to H-4 is

absent. The

primary coupling

is a meta-

coupling to H-4.

~ 7.45 Doublet of

Doublets (dd)

J ≈ 9.0, 2.5 Hz H-4 Influenced by

both the ortho-

amino group

(shielding) and

the ortho-

bromine atom

(deshielding).

The larger

coupling

constant arises

from ortho-

coupling to H-3,
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while the smaller

constant is from

meta-coupling to

H-6.

~ 6.40 Doublet (d) J ≈ 9.0 Hz H-3

Significantly

shielded by the

strong electron-

donating effect of

the adjacent

dimethylamino

group. The

coupling pattern

is a simple

doublet due to

ortho-coupling

with H-4.

~ 3.10 Singlet (s) - -N(CH₃)₂

A characteristic

singlet for the six

equivalent

protons of the

two methyl

groups attached

to the nitrogen

atom. Its

chemical shift

reflects the

electron-donating

nature of the

amino group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number and electronic environment of the

carbon atoms. The substituent effects are more pronounced and provide a clear fingerprint of

the molecule.
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Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Predicted Chemical Shift
(δ, ppm)

Assignment Rationale & Causality

~ 158.5 C-2

The carbon atom directly

attached to the two nitrogen

atoms (one from the ring, one

from the amino group) is

significantly deshielded.

~ 148.0 C-6
Deshielded due to its proximity

to the ring nitrogen atom.

~ 140.0 C-4

This carbon is deshielded by

the adjacent bromine atom

through an inductive effect.

~ 107.0 C-3

Strongly shielded by the

powerful electron-donating

resonance effect of the

dimethylamino group.

~ 106.5 C-5

The carbon atom bearing the

bromine atom. Its chemical

shift is significantly influenced

by the heavy atom effect of

bromine.

~ 38.0 -N(CH₃)₂

Typical chemical shift for

methyl carbons attached to a

nitrogen atom.

Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating system for obtaining high-quality NMR data.

Sample Preparation:

Accurately weigh 15-20 mg of 5-bromo-N,N-dimethylpyridin-2-amine.
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Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃), a common solvent that

effectively dissolves many organic compounds.[3]

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

Instrument Setup (400 MHz Spectrometer):

Insert the NMR tube into the spectrometer.

Lock the instrument on the deuterium signal of the CDCl₃.

"Shim" the magnetic field by adjusting the shim coils to maximize the field homogeneity,

which is critical for obtaining sharp, well-resolved peaks. A good shim is validated by a

sharp and symmetrical lock signal.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Use a 30° pulse

angle and a relaxation delay of 1-2 seconds. Co-add 16 scans to ensure a good signal-to-

noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

A relaxation delay of 2 seconds and 1024 scans are typically required to obtain a spectrum

with an adequate signal-to-noise ratio for all carbon signals.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

Apply a baseline correction to obtain a flat baseline.

Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to 7.26 ppm. Calibrate the

¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

NMR Workflow Diagram
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Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation corresponding to molecular

vibrations.

Predicted IR Absorption Bands (Solid Phase, KBr or ATR):
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Wavenumber
(cm⁻¹)

Vibration Type
Functional
Group

Intensity
Rationale &
Causality

~ 3100-3000 C-H Stretch
Aromatic

(Pyridyl)
Medium-Weak

Characteristic

stretching

vibrations for sp²

C-H bonds.

~ 2950-2850 C-H Stretch Aliphatic (-CH₃) Medium

Symmetric and

asymmetric

stretching of the

methyl groups in

the

dimethylamino

substituent.

~ 1600-1580
C=C/C=N

Stretch
Pyridine Ring Strong

These strong

absorptions are

characteristic of

the pyridine ring

skeletal

vibrations and

are sensitive to

substitution

patterns.

~ 1500-1400 C-H Bend Aliphatic (-CH₃) Medium

Scissoring and

bending

vibrations of the

methyl groups.

~ 1350-1250 C-N Stretch Aryl-N (Amine) Strong

Strong stretching

vibration due to

the C(aryl)-

N(dimethylamino

) bond.

~ 1050-1000 C-Br Stretch Aryl-Br Medium-Strong The position of

this band is

indicative of a
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bromine atom

attached to an

aromatic ring.

Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of

solid samples.

Instrument Preparation:

Ensure the ATR crystal (typically diamond) is clean. Use a swab with isopropanol to wipe

the crystal surface and allow it to dry completely.

Record a background spectrum. This captures the IR absorption of the ambient

atmosphere (e.g., CO₂, H₂O) and the instrument itself, allowing it to be subtracted from the

sample spectrum.

Sample Application:

Place a small amount (a few milligrams) of solid 5-bromo-N,N-dimethylpyridin-2-amine
directly onto the center of the ATR crystal.

Data Acquisition:

Lower the pressure arm to apply firm and consistent pressure, ensuring good contact

between the sample and the crystal.

Collect the spectrum over a range of 4000–400 cm⁻¹. Co-add 16 to 32 scans to achieve a

high signal-to-noise ratio. The instrument software will automatically subtract the

background spectrum.

Data Processing:

The resulting spectrum should be clearly labeled with the peak wavenumbers for major

absorptions. No further processing is typically required.
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Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the

fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z (Mass-to-Charge
Ratio)

Predicted Fragment
Interpretation & Key
Features

200 / 202 [M]⁺

Molecular Ion Peak. The

presence of two peaks of

nearly equal intensity

(approximately 1:1 ratio) is the

definitive signature of a

compound containing one

bromine atom, corresponding

to the natural abundance of

the ⁷⁹Br and ⁸¹Br isotopes.[3]

185 / 187 [M - CH₃]⁺

Loss of a methyl radical from

the dimethylamino group. The

bromine isotopic pattern

remains.

121 [M - Br]⁺

Loss of a bromine radical. This

results in a single peak, as the

isotopic signature is lost.

44 [C₂H₆N]⁺

Fragment corresponding to the

dimethylamino group, a

common loss from such

compounds.

Rationale for Fragmentation
Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading

to the ejection of an electron to form a radical cation (the molecular ion, M⁺). This high-energy

species then undergoes fragmentation. The most likely fragmentation pathways involve the
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cleavage of the weakest bonds, such as the C-Br bond or a C-H/C-N bond at the

dimethylamino group.

Mass Spectrometry Workflow Diagram

Sample Introduction

Mass Analysis

Data Output

Introduce Sample 
 (e.g., via GC or direct probe)

Ionization (EI)

Acceleration

Mass Analyzer (Deflection)

Detector

Generate Mass Spectrum 
 (m/z vs. Intensity)

Interpretation

Interpret Spectrum 
 (Molecular Ion, Fragments, Isotopes)
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Click to download full resolution via product page

Caption: General workflow for mass spectrometry analysis from sample introduction to data

interpretation.

Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary

suite of tools for the unambiguous structural confirmation of 5-bromo-N,N-dimethylpyridin-2-
amine. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon-

hydrogen framework. IR spectroscopy confirms the presence of key functional groups, while

mass spectrometry verifies the molecular weight and provides insight into the molecule's

stability and fragmentation patterns. The protocols and predicted data within this guide serve as

a robust framework for researchers engaged in the synthesis and application of this important

chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1275586?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

